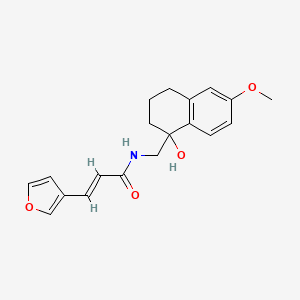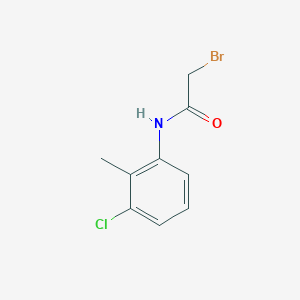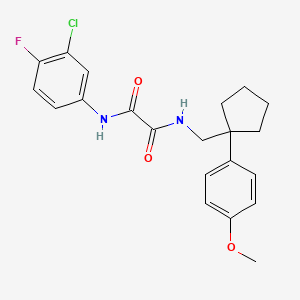![molecular formula C19H22ClN3O2 B2649449 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 301194-39-8](/img/structure/B2649449.png)
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide, or 2CPMA, is a synthetic compound of the piperazine family. The compound has been studied for its potential applications in scientific research, specifically in relation to its biochemical and physiological effects.
Scientific Research Applications
Piperazine Antihistamines and Antiallergic Applications
Piperazine derivatives, such as cetirizine, exemplify the class of antihistamines leveraging the structural attributes of piperazine compounds for medical applications. Cetirizine, a selective H1 histamine receptor antagonist, demonstrates effectiveness in treating urticaria and allergic rhinitis (J. Arlette, 1991).
Cardiovascular Research
Ranolazine, a compound utilized in angina treatment, showcases the potential of piperazine derivatives in cardiovascular research. Ranolazine exhibits antiarrhythmic activities, with evidence suggesting atrio-selectivity, marking it as a candidate for atrial fibrillation treatment research (J. Hancox & S. Doggrell, 2010).
Novel Compound Synthesis
Research into novel piperazine compounds, such as the synthesis of specific triazole derivatives, enriches the chemical repository for potential therapeutic applications. The synthesized compounds undergo structural verification and may offer foundational insights for further pharmaceutical development (M. Wujec & R. Typek, 2023).
Antimicrobial and Antifungal Activities
Piperazine derivatives have been evaluated for their antimicrobial and antifungal properties, contributing to the search for new treatments against resistant strains of microorganisms. The synthesis of triazole derivatives and their subsequent testing against various microorganisms exemplifies the ongoing research in this domain (H. Bektaş et al., 2007).
Anticancer Research
The exploration of piperazine derivatives for anticancer applications is a promising area of research. Compounds synthesized with piperazine as a core structure have been tested for their antiproliferative activities against cancer cell lines, offering insights into the potential therapeutic applications of these compounds in oncology (S. Mehta et al., 2019).
properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-25-18-7-5-16(6-8-18)21-19(24)14-22-9-11-23(12-10-22)17-4-2-3-15(20)13-17/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKYKUKFUKHQIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2649367.png)



![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2649371.png)

![[(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine;hydrochloride](/img/structure/B2649377.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2649378.png)

![2-[(1-Ethyl-3-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2649380.png)
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2649383.png)
![2-(2H,3H-benzo[e]1,4-dioxin-5-yloxy)acetic acid](/img/structure/B2649384.png)
![Ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2649385.png)
